molecular formula C14H25NO5 B8775521 (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B8775521
M. Wt: 287.35 g/mol
InChI Key: OXHIVNUWGSCHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral compound widely used in organic synthesis. It is known for its role as a building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the preparation of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the hydroxyl and carboxyl groups of a pyrrolidine derivative. One common method includes the use of tert-butyl groups to protect these functional groups

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ditert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3

InChI Key

OXHIVNUWGSCHBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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